(E)-3-(2,5-difluorophenyl)-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(2,5-difluorophenyl)-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C19H22F2N6O and its molecular weight is 388.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-3-(2,5-difluorophenyl)-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acrylamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer activity, mechanism of action, and pharmacological profiles.
Chemical Structure
The compound's structure includes:
- Acrylamide moiety : This contributes to its reactivity and potential biological interactions.
- Triazine ring : Known for its role in various pharmacological activities.
- Dimethylamino group : Enhances solubility and bioavailability.
Biological Activity Overview
Recent studies have highlighted several aspects of the biological activity of this compound:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung) | 12.5 | Induction of apoptosis via caspase activation |
MCF7 (Breast) | 15.8 | Inhibition of cell proliferation |
HeLa (Cervical) | 10.2 | Disruption of microtubule formation |
These findings suggest that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells.
The proposed mechanism involves:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer cell signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, contributing to cell death.
- Modulation of Gene Expression : The compound influences the expression of genes related to apoptosis and cell survival.
Case Studies
Several case studies have provided insights into the efficacy and safety profile of this compound:
- Study on A549 Cells : A study demonstrated that treatment with the compound at concentrations ranging from 5 µM to 20 µM resulted in a dose-dependent increase in apoptosis markers such as Annexin V positivity and caspase-3 activation.
- In Vivo Efficacy : In xenograft models, administration of the compound led to a significant reduction in tumor volume compared to control groups, suggesting its potential as a therapeutic agent.
- Safety Profile Assessment : Toxicological evaluations indicated that the compound exhibited low toxicity in normal tissues at therapeutic doses, highlighting its selective action against cancer cells.
Pharmacokinetics
Pharmacokinetic studies revealed:
- Absorption : Rapid absorption with peak plasma concentrations observed within 1 hour post-administration.
- Distribution : The compound showed extensive distribution in tissues with a preference for tumor sites.
- Metabolism : Primarily metabolized by liver enzymes with a half-life conducive for once-daily dosing.
Properties
IUPAC Name |
(E)-3-(2,5-difluorophenyl)-N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N6O/c1-26(2)18-23-16(24-19(25-18)27-9-3-4-10-27)12-22-17(28)8-5-13-11-14(20)6-7-15(13)21/h5-8,11H,3-4,9-10,12H2,1-2H3,(H,22,28)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVWRGJUESOUIX-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C=CC3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)/C=C/C3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.